(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound belonging to the class of cinnamanilides. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a prop-2-enamide backbone. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 3,4-dichlorocinnamic acid with 4-fluoroaniline. The general procedure includes the following steps :
Activation of 3,4-dichlorocinnamic acid: The acid is suspended in dry chlorobenzene at ambient temperature.
Addition of Phosphorus Trichloride: Phosphorus trichloride is added to the suspension to activate the carboxylic acid group.
Reaction with 4-fluoroaniline: The activated acid is then reacted with 4-fluoroaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enamide backbone to a single bond.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity against gram-positive bacteria and mycobacterial strains.
Medicine: It has been evaluated for its antibacterial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide exerts its effects involves interactions with bacterial cell membranes and enzymes. The dichlorophenyl and fluorophenyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and disrupt essential biological processes. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-enamide
- (2E)-3-(3,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)prop-2-enamide
- (2E)-3-(3,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)prop-2-enamide
Uniqueness
(2E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide stands out due to its unique combination of dichlorophenyl and fluorophenyl groups, which confer distinct physicochemical properties and biological activities. Its broader spectrum of action and higher antibacterial efficacy compared to similar compounds make it a valuable candidate for further research and development .
Properties
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-7-6-12(9-14(13)17)19-15(20)8-3-10-1-4-11(18)5-2-10/h1-9H,(H,19,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACXFCBOZIKQH-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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